

## Assessing the Long-Term Efficacy of BMS-986365 In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term in vivo efficacy of **BMS-986365** with the established androgen receptor (AR) inhibitor, enzalutamide. **BMS-986365** is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that includes both AR degradation and antagonism.[1] This unique approach is designed to overcome resistance to current AR pathway inhibitors (ARPIs) in metastatic castration-resistant prostate cancer (mCRPC).

## **Executive Summary**

Preclinical and clinical data suggest that **BMS-986365** holds significant promise in the treatment of advanced prostate cancer, particularly in patients who have developed resistance to existing therapies. In preclinical xenograft models, **BMS-986365** demonstrated more potent and durable anti-tumor activity compared to enzalutamide.[2] Early clinical data from the Phase I/II NCT04428788 trial in heavily pretreated mCRPC patients have shown encouraging and lasting clinical activity. This guide will delve into the available data, providing a structured comparison to aid in the assessment of **BMS-986365**'s long-term efficacy.

# Mechanism of Action: A Dual Approach to Inhibit the Androgen Receptor





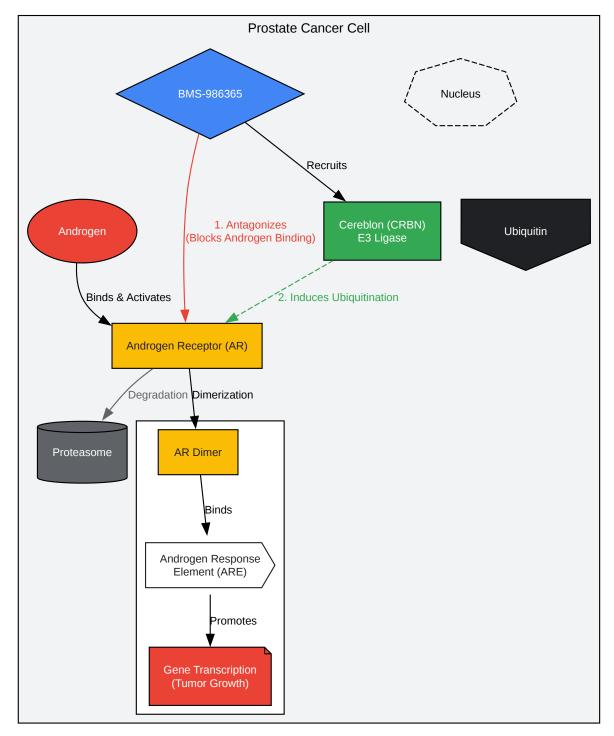


**BMS-986365**'s innovative design allows it to target the androgen receptor through two distinct and complementary mechanisms:

- Androgen Receptor Antagonism: Like enzalutamide, BMS-986365 acts as a competitive inhibitor of the AR ligand-binding domain (LBD), preventing androgens from binding to and activating the receptor.
- Androgen Receptor Degradation: Uniquely, BMS-986365 is a ligand-directed degrader. It
  links the AR to the cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent
  proteasomal degradation of the AR protein.[1][2] This dual action not only blocks AR
  signaling but also eliminates the receptor protein, a key factor in overcoming resistance
  mechanisms.

Below is a diagram illustrating the signaling pathway targeted by **BMS-986365**.





#### BMS-986365 Mechanism of Action

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Caption: BMS-986365 dual mechanism of action.



# Preclinical In Vivo Efficacy: Head-to-Head Comparison

Preclinical studies utilizing prostate cancer xenograft models have provided the earliest indications of **BMS-986365**'s superior efficacy over enzalutamide.

**Quantitative Data Summary** 

Parameter	BMS-986365	Enzalutamide	Reference
AR Binding Affinity (Ki)	3.6 nM	47.0 nM	[3]
AR Protein Degradation (in VCaP xenograft model)	91% reduction at 6h, 83% at 24h (30 mg/kg, QD)	Not Applicable	[3]
Anti-tumor Activity (Abiraterone-resistant PDX model)	More efficacious and durable tumor suppression	Less effective	[3]
Potency (Inhibition of AR-dependent proliferation)	10- to 120-fold more potent	-	[4]
Potency (Inhibition of AR-stimulated transcription)	~100-fold more potent	-	[4]

### **Experimental Protocols**

In Vivo Xenograft Studies

- Animal Models: Studies utilized various prostate cancer models, including cell line-derived xenografts (e.g., VCaP) and patient-derived xenografts (PDX), some of which were resistant to standard therapies like abiraterone.[3]
- Drug Administration: **BMS-986365** was administered orally, typically at doses ranging from 30-60 mg/kg, once daily. Enzalutamide was also administered orally, with doses around 50







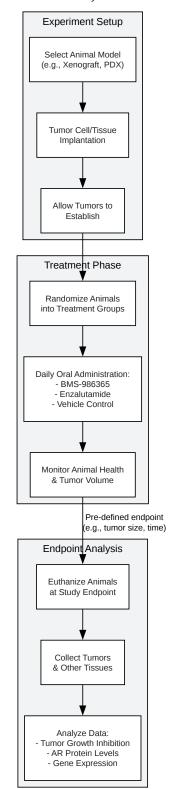
mg/kg, once daily, for comparative arms.[3]

• Efficacy Endpoints: The primary endpoint for assessing efficacy was tumor growth inhibition, measured by regular caliper measurements of tumor volume. Pharmacodynamic assessments included the analysis of AR protein levels in tumor tissue to confirm target engagement and degradation.[3]

The following diagram outlines a typical experimental workflow for these preclinical in vivo studies.



Preclinical In Vivo Efficacy Assessment Workflow



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Caption: Workflow for preclinical in vivo studies.



## Clinical Efficacy: A New Option for Heavily Pretreated Patients

The long-term efficacy of **BMS-986365** is being evaluated in the Phase I/II clinical trial NCT04428788 for patients with mCRPC who have progressed on prior novel hormonal therapies and taxane chemotherapy.

Quantitative Data Summary: BMS-986365 in Heavily

**Pretreated mCRPC** 

Efficacy Endpoint	BMS-986365 (900 mg BID)	Patient Population	Reference
PSA50 Response Rate	50%	Heavily pretreated mCRPC	[1]
PSA30 Response Rate	70%	Heavily pretreated mCRPC	[1]
Median rPFS (prior chemotherapy)	5.5 months	Heavily pretreated mCRPC	[5]
Median rPFS (no prior chemotherapy)	16.5 months	Heavily pretreated mCRPC	[6]

## Comparative Clinical Data: Enzalutamide in mCRPC

Direct head-to-head clinical trial data for **BMS-986365** and enzalutamide in the same heavily pretreated patient population is not yet available. However, data from trials of enzalutamide in different mCRPC populations can provide context.



Efficacy Endpoint	Enzalutamide	Patient Population	Reference
Median OS	18.4 months	mCRPC post- chemotherapy (AFFIRM trial)	[7]
Median rPFS	Not Reached (vs 3.9 months for placebo)	Chemotherapy-naïve mCRPC (PREVAIL trial)	[8]
PSA Response Rate (≥50%)	54%	mCRPC post- chemotherapy (AFFIRM trial)	[9]
PSA Response Rate (≥50%)	25.4%	D-pretreated mCRPC (Retrospective study)	[9]

It is important to note that the patient population in the **BMS-986365** trial is more heavily pretreated than those in the pivotal enzalutamide trials, which may account for differences in observed efficacy. The promising activity of **BMS-986365** in this resistant population highlights its potential to address a significant unmet medical need.

### **Experimental Protocols**

Phase I/II Trial of **BMS-986365** (NCT04428788)

- Study Design: An open-label, multicenter, dose-escalation and dose-expansion study.[1]
- Patient Population: Patients with progressive mCRPC who have received at least one prior novel hormonal therapy and taxane-based chemotherapy (unless ineligible or refused).[1]
- Treatment: Oral administration of BMS-986365 at various doses, with the 900 mg twice-daily dose being evaluated in the expansion cohort.[1]
- Primary Endpoints: To assess the safety and tolerability of BMS-986365 and to determine the maximum tolerated dose and/or recommended Phase II dose.[1]
- Secondary Endpoints: To evaluate the anti-tumor activity, including PSA response rates (PSA50 and PSA30), radiographic progression-free survival (rPFS), and duration of





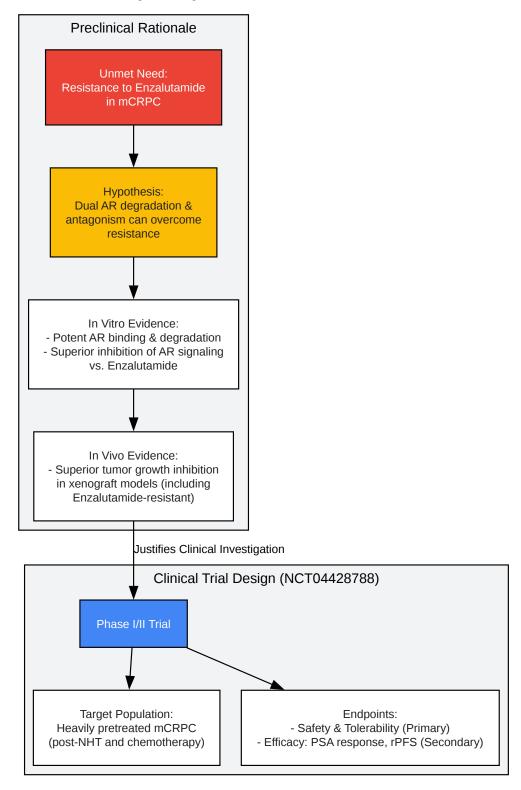


response.[1]

The logical progression from preclinical evidence to the clinical trial design is illustrated in the diagram below.



#### Logical Progression from Preclinical to Clinical



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Caption: From preclinical rationale to clinical trial design.



### Conclusion

BMS-986365, with its novel dual mechanism of action, represents a promising new therapeutic strategy for patients with advanced prostate cancer. Preclinical data strongly support its superiority over enzalutamide in terms of potency and ability to overcome resistance. Early clinical data in a heavily pretreated patient population demonstrate encouraging long-term efficacy. As further clinical trial data becomes available, the role of BMS-986365 in the treatment landscape of mCRPC will be more clearly defined. The ongoing Phase III trial (rechARge, NCT06764485) will be pivotal in confirming these initial findings.[1]

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